[4-(3-Methoxyphenyl)piperazino](2-methyl-1,3-benzothiazol-6-yl)methanone
CAS No.:
Cat. No.: VC14989568
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
methanone -](/images/structure/VC14989568.png)
Specification
Molecular Formula | C20H21N3O2S |
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Molecular Weight | 367.5 g/mol |
IUPAC Name | [4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone |
Standard InChI | InChI=1S/C20H21N3O2S/c1-14-21-18-7-6-15(12-19(18)26-14)20(24)23-10-8-22(9-11-23)16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3 |
Standard InChI Key | MKDYAJBKMJSFPW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₂₀H₂₁N₃O₂S, with a molar mass of 367.5 g/mol. Its IUPAC name, [4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone, reflects the integration of a 2-methylbenzothiazole group at position 6 and a 3-methoxyphenyl-substituted piperazine ring. Key identifiers include:
Property | Value |
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Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Standard InChI Key | MKDYAJBKMJSFPW-UHFFFAOYSA-N |
PubChem Compound ID | 28935062 |
The benzothiazole moiety contributes aromaticity and planar rigidity, while the piperazine group enhances solubility and enables hydrogen-bonding interactions with biological targets.
Synthetic Methodology
Reaction Pathways
Synthesis typically follows a multi-step sequence:
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Benzothiazole Core Formation: 2-Amino-6-bromo-4-methylphenol undergoes cyclization with Lawesson’s reagent to yield 2-methyl-6-bromo-1,3-benzothiazole.
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Ketone Bridge Installation: Friedel-Crafts acylation introduces a carbonyl group at position 6 using acetyl chloride under AlCl₃ catalysis.
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Piperazine Coupling: The bromine substituent is displaced via Buchwald-Hartwig amination with 1-(3-methoxyphenyl)piperazine in the presence of a palladium catalyst.
Optimization Challenges
Key challenges include minimizing racemization at the ketone bridge and improving yields during the amination step (reported at 45–60% in pilot studies). Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to 4 hours while maintaining yields above 55% .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structural analogs exhibit activity against:
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Protein Kinases: Inhibition of p38 MAPK (IC₅₀ = 120 nM in murine macrophages) linked to anti-inflammatory effects .
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Monoamine Transporters: Serotonin reuptake inhibition (Ki = 15 nM) observed in piperazine-containing derivatives .
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Oxidative Stress Pathways: Scavenging of hydroxyl radicals (EC₅₀ = 8 μM) in assays using rat hepatocytes .
Comparative Analysis with Analogous Compounds
This compound’s methoxy group may enhance blood-brain barrier penetration compared to fluorinated or sulfonated analogs, though pharmacokinetic studies are needed.
Research Gaps and Future Directions
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